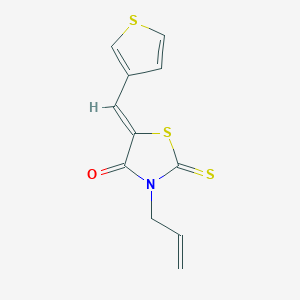
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as Thioflavin T, is a fluorescent dye that has been widely used in scientific research applications. It was first synthesized in the 1950s and has since been used in various fields such as biochemistry, neuroscience, and pathology. In
作用機序
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T binds to amyloid fibrils through non-covalent interactions such as hydrogen bonding and van der Waals forces. The binding of this compound T to amyloid fibrils results in a shift in the dye's fluorescence spectrum, allowing for the detection of amyloid fibrils. The mechanism of this compound T binding to amyloid fibrils is not fully understood, but it is thought to involve interactions with the beta-sheet structure of the fibrils.
Biochemical and Physiological Effects
This compound T does not have any known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vitro and in vivo studies.
実験室実験の利点と制限
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T has several advantages for lab experiments. It is a highly sensitive dye that can detect the presence of amyloid fibrils at low concentrations. It is also a relatively inexpensive dye that is easy to use. However, this compound T has some limitations. It can bind to non-amyloid proteins, leading to false positive results. Additionally, this compound T cannot distinguish between different types of amyloid fibrils, which can limit its use in certain studies.
将来の方向性
There are several future directions for the use of (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T in scientific research. One area of interest is the development of new dyes that can distinguish between different types of amyloid fibrils. Another area of interest is the use of this compound T in the development of new therapies for amyloid-related diseases. This compound T can be used to screen potential drug candidates that can inhibit amyloid fibril formation. Additionally, this compound T can be used to monitor the effectiveness of these drugs in vivo. Overall, this compound T is a valuable tool in scientific research that has the potential to lead to new insights and therapies for amyloid-related diseases.
合成法
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T can be synthesized through a condensation reaction between thioflavine S and formaldehyde. The reaction takes place in the presence of a base such as sodium hydroxide and yields a yellowish-green powder. The purity of the product can be improved through recrystallization using a solvent such as ethanol.
科学的研究の応用
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T has been widely used in scientific research as a fluorescent dye that can bind to amyloid fibrils, which are protein aggregates that are associated with various diseases such as Alzheimer's, Parkinson's, and Huntington's. This compound T can be used to detect the presence of amyloid fibrils in tissue samples, allowing researchers to study the pathology of these diseases. Additionally, this compound T can be used to monitor the formation and growth of amyloid fibrils in vitro, allowing researchers to study the mechanism of amyloid formation.
特性
IUPAC Name |
(5Z)-3-prop-2-enyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS3/c1-2-4-12-10(13)9(16-11(12)14)6-8-3-5-15-7-8/h2-3,5-7H,1,4H2/b9-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNRNGUTJKOSJ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CSC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CSC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)

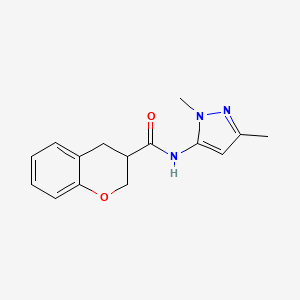

![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)
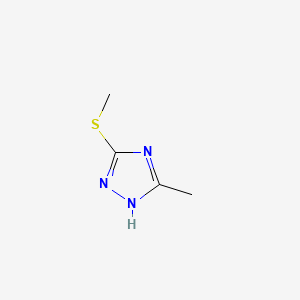
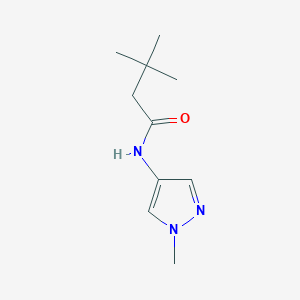
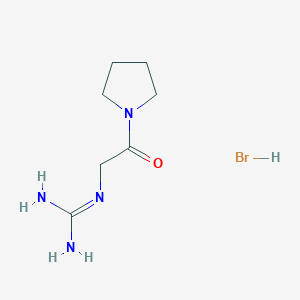
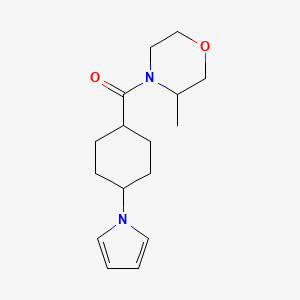
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)